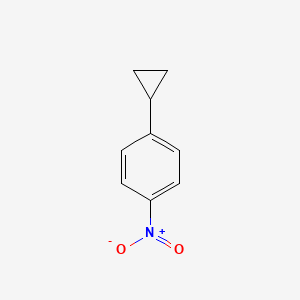
(2-Hydroxymethyl-phenoxy)-acetic acid
Descripción general
Descripción
“(2-Hydroxymethyl-phenoxy)-acetic acid” is a chemical compound with the CAS Number: 97388-49-3 . It has a molecular weight of 182.18 and its IUPAC name is [2-(hydroxymethyl)phenoxy]acetic acid .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 2-Hydroxybenzyl alcohol and Chloroacetic acid .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a predicted density of 1.316±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
- Substituted (2-phenoxyphenyl)acetic acids have demonstrated significant anti-inflammatory activity. Particularly, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid showcased a favorable combination of potency and low toxicity, making it a promising therapeutic agent (Atkinson et al., 1983).
Agricultural Applications
- Phenoxy acid herbicides, such as 2,4-Dichlorophenoxyacetic acid, are widely used in agriculture for weed control. They have been found to cause malformation of wheat spikes when sprayed during early growth stages (Bhan et al., 1976).
- Introgression of phenoxy herbicide resistance from wild radish to cultivated radish has been explored, indicating potential for developing herbicide-tolerant cultivars (Jugulam et al., 2014).
Analytical Chemistry Applications
- Phenoxy acid herbicides, including derivatives like 2,4-dichlorophenoxyacetic acid, have been the subject of studies focused on derivatization and gas chromatographic determination. This research contributes to the analytical methods for detecting and quantifying these compounds (Rompa et al., 2004).
Pharmaceutical Research
- Phenoxy acetic acid derivatives have been synthesized and evaluated for their potential as anti-mycobacterial agents, opening new avenues in the treatment of diseases like tuberculosis (Yar et al., 2006).
Environmental Science Applications
- The adsorption characteristics of phenoxy acid herbicides, such as 2,4-dichlorophenoxy-acetic acid, on granular activated carbon have been studied. This research is significant for understanding how to remove these compounds from water sources (Aksu & Kabasakal, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Phenoxyacetic acid derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Phenoxyacetic acid, a related compound, is known to react via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .
Biochemical Pathways
When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .
Result of Action
Related compounds have been shown to induce rapid, uncontrolled growth in plants, leading to their death .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFBOHKOJFLUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305559 | |
| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97388-49-3 | |
| Record name | (2-Hydroxymethyl-phenoxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1595154.png)


![4-Hydroxy-1-methylbicyclo[2.2.2]octan-2-one](/img/structure/B1595162.png)





![1H-pyrazolo[3,4-b]pyridin-4-ylhydrazine](/img/structure/B1595170.png)


